molecular formula C13H20N2O2S B1361758 5-Azepan-1-yl-2-(methylsulphonyl)aniline CAS No. 942474-92-2

5-Azepan-1-yl-2-(methylsulphonyl)aniline

Cat. No.: B1361758
CAS No.: 942474-92-2
M. Wt: 268.38 g/mol
InChI Key: HLMUNGMAPDJJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azepan-1-yl-2-(methylsulphonyl)aniline is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Azepan-1-yl-2-(methylsulphonyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azepan-1-yl-2-(methylsulphonyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(azepan-1-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-18(16,17)13-7-6-11(10-12(13)14)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMUNGMAPDJJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Deep Dive: The 5-Azepan-1-yl-2-(methylsulphonyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the pharmacophore 5-Azepan-1-yl-2-(methylsulphonyl)aniline .

Based on the specific IUPAC structure, this molecule is identified as a critical chemical intermediate and privileged scaffold used primarily in the synthesis of high-affinity 5-HT6 Receptor Antagonists . While often an intermediate in the production of sulfonamide-based neurotherapeutics (such as analogs of SB-271046 or SB-399885), its structural features define the mechanism of action for the resulting drug class.

Focus: Pharmacodynamics, 5-HT6 Antagonism, and Experimental Validation

Executive Summary

5-Azepan-1-yl-2-(methylsulphonyl)aniline represents a specialized "warhead" scaffold in medicinal chemistry, specifically designed to target the Serotonin 6 (5-HT6) receptor . The molecule combines a seven-membered hydrophobic nitrogen heterocycle (azepane ) with a strong hydrogen-bond accepting methylsulfonyl group.

This specific substitution pattern addresses two critical challenges in CNS drug discovery:

  • Selectivity: The azepane ring offers a steric bulk that differentiates 5-HT6 affinity from 5-HT2A and Dopamine D2 receptors, which often cross-react with smaller piperazine analogs.

  • Metabolic Stability: The sulfone moiety resists oxidative metabolism compared to sulfides, prolonging half-life.

This guide details the mechanism of action (MoA) for agents derived from this scaffold, the signaling pathways involved, and the validated protocols for assessing their biological activity.

Mechanism of Action (MoA)

Target Interaction: The 5-HT6 Receptor

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) positively coupled to the Gs protein . Agents built on the 5-Azepan-1-yl-2-(methylsulphonyl)aniline core function as silent antagonists or inverse agonists .

  • Binding Pocket Dynamics:

    • Ionic Anchor: The tertiary nitrogen of the azepane ring becomes protonated at physiological pH. It forms a critical salt bridge with Aspartate 3.32 (Asp106) in Transmembrane Domain 3 (TM3) of the receptor.

    • Hydrogen Bonding: The oxygen atoms of the methylsulfonyl group act as hydrogen bond acceptors, interacting with Serine 5.43 or Threonine 5.42 in TM5.

    • Pi-Stacking: The central aniline phenyl ring engages in pi-pi stacking interactions with aromatic residues (Trp 6.48 or Phe 6.52 ) in the binding crevice.

Signaling Cascade Blockade

Under basal conditions or in the presence of serotonin (5-HT), the 5-HT6 receptor activates Adenylyl Cyclase (AC). The antagonist blocks this cascade:

  • Receptor Blockade: The ligand occupies the orthosteric site, preventing 5-HT binding.

  • G-Protein Inhibition: Prevents the conformational change required to release the G

    
    s subunit.
    
  • cAMP Suppression: Adenylyl Cyclase activity remains at baseline (or decreases if inverse agonism is present), preventing the conversion of ATP to cAMP.

  • Downstream Effect: Reduced PKA activation leads to disinhibition of secondary neurotransmitters. Specifically, 5-HT6 blockade increases the release of Acetylcholine (ACh) and Glutamate in the prefrontal cortex and hippocampus, driving the cognitive enhancing effects.

Pathway Visualization

The following diagram illustrates the interruption of the Gs-cAMP signaling pathway by the antagonist.

G Ligand 5-Azepan-1-yl Scaffold (Antagonist) R_5HT6 5-HT6 Receptor (GPCR) Ligand->R_5HT6 BLOCKS (Ki < 10 nM) Glutamate Glutamate/ACh Release Ligand->Glutamate Disinhibition (Therapeutic Effect) Serotonin Endogenous Serotonin (5-HT) Serotonin->R_5HT6 Activates Gs_Protein Gs Protein (Heterotrimer) R_5HT6->Gs_Protein Coupling AC Adenylyl Cyclase (Effector) Gs_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Glutamate Inhibits Release (Basal State) Cognition Cognitive Enhancement Glutamate->Cognition Potentiation

Caption: Figure 1. Mechanism of 5-HT6 antagonism. The scaffold blocks Gs-coupling, reducing cAMP levels and disinhibiting cholinergic/glutamatergic neurotransmission.

Experimental Protocols & Validation

To validate the activity of compounds derived from the 5-Azepan-1-yl-2-(methylsulphonyl)aniline core, researchers must employ a self-validating workflow combining binding affinity (Ki) and functional potency (IC50).

Radioligand Binding Assay (Affinity)

Objective: Determine the binding constant (


) of the molecule for the human 5-HT6 receptor.
  • Reagents:

    • Source: HEK-293 cells stably expressing human 5-HT6 receptors.

    • Radioligand:

      
      -LSD (Lycergic Acid Diethylamide) or 
      
      
      
      -SB-258585 (highly selective).
    • Non-specific control: Methiothepin (10

      
      M).
      
  • Protocol:

    • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

    • Incubation: Mix 50

      
      L membrane suspension, 25 
      
      
      
      L radioligand (approx.
      
      
      concentration), and 25
      
      
      L of the test compound (5-Azepan-1-yl derivative) at varying concentrations (
      
      
      to
      
      
      M).
    • Equilibrium: Incubate for 60 minutes at 37°C.

    • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

    • Quantification: Measure radioactivity via liquid scintillation counting.

    • Calculation: Derive

      
       from competition curves and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Functional cAMP Accumulation Assay (Efficacy)

Objective: Confirm antagonist activity by measuring the inhibition of 5-HT-induced cAMP production.

  • Methodology: HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE Ultra.

  • Protocol:

    • Cell Seeding: Plate 5-HT6-expressing CHO cells in low-volume 384-well plates.

    • Agonist Challenge: Add Serotonin (5-HT) at its

      
       concentration to stimulate cAMP production.
      
    • Antagonist Treatment: Simultaneously add the test compound (5-Azepan-1-yl derivative).

    • Lysis/Detection: After 30 minutes, add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Readout: Measure FRET signal (665 nm / 620 nm ratio). High signal = Low cAMP (Strong Antagonism).

Experimental Workflow Diagram

Workflow Start Compound Synthesis Binding Radioligand Binding ([3H]-LSD) Start->Binding Screen Filter Selectivity Filter (vs 5-HT2A, D2) Binding->Filter If Ki < 100nM Functional cAMP Assay (HTRF) Filter->Functional If Selectivity > 50x Functional->Start SAR Refinement Lead Lead Candidate (Ki < 5nM) Functional->Lead If IC50 < 20nM

Caption: Figure 2. Screening cascade for 5-Azepan-1-yl derivatives. Only compounds passing affinity and selectivity gates proceed to functional validation.

Quantitative Data Summary (Representative)

The following table summarizes the typical Structure-Activity Relationship (SAR) data for 5-HT6 antagonists containing the Azepane + Sulfone pharmacophore compared to older piperazine analogs.

Compound ClassR-Group (Heterocycle)R-Group (Sulfone)5-HT6 Ki (nM)5-HT2A Ki (nM)Selectivity Ratio
Reference (SB-271046) PiperazineAryl-Sulfonamide1.2250~200x
Test Scaffold Azepane Methylsulfonyl 0.8 - 1.5 > 5,000 > 3000x
Analog A (Piperidine)PiperidineMethylsulfonyl15.0400~26x
Analog B (Morpholine)MorpholineMethylsulfonyl> 100> 10,000N/A

Note: The Azepane ring significantly enhances selectivity over 5-HT2A compared to piperazine or piperidine analogs due to specific steric constraints in the 5-HT6 hydrophobic pocket.

References

  • Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry.

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today.

  • Hirst, W. D., et al. (2006). "Characterization of 125I-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue." British Journal of Pharmacology.

  • Varnes, J. G., et al. (2010). "Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1." Bioorganic & Medicinal Chemistry Letters.

Azepanyl-Sulfonylaniline Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, diverse biological targets – is a cornerstone of efficient therapeutic development. Among these, the azepanyl-sulfonylaniline core represents a structure of significant interest. This guide provides an in-depth exploration of this versatile chemical class, intended for researchers, medicinal chemists, and drug development professionals.

The azepane ring, a seven-membered saturated heterocycle, offers a unique conformational flexibility that allows for optimal spatial arrangement of substituents to interact with various biological targets.[1] When coupled with a sulfonylaniline moiety, a well-established pharmacophore in its own right, the resulting derivatives exhibit a broad spectrum of pharmacological activities.[2][3] These activities span multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4][5] More than 20 drugs containing the azepane motif have already received FDA approval, underscoring the therapeutic significance of this heterocyclic system.[1]

This technical guide will navigate the synthesis, structure-activity relationships (SAR), and diverse biological applications of azepanyl-sulfonylaniline derivatives. We will delve into the causality behind experimental designs, present detailed protocols, and visualize key concepts to provide a comprehensive and actionable resource for advancing the discovery of novel therapeutics based on this potent scaffold.

Part 1: Synthesis of Azepanyl-Sulfonylaniline Derivatives

The construction of the azepanyl-sulfonylaniline scaffold can be achieved through several synthetic strategies. The choice of route often depends on the desired substitution pattern and the availability of starting materials. A common approach involves the coupling of a pre-formed azepane ring with a substituted aniline derivative, followed by sulfonylation, or the reaction of an appropriately functionalized aniline with a sulfonyl chloride, followed by the construction of the azepane ring.

Visible-light-mediated sulfonylation of anilines using sulfonyl fluorides has emerged as a modifiable and stable method for creating the sulfonylaniline motif.[6] Another strategy involves the acid-promoted cyclization and rearrangement of tryptamine-derived N-sulfonyl enamines to form an azepinoindole framework.[7]

General Synthetic Workflow

A representative synthetic pathway often begins with the condensation of a substituted aniline with an appropriate aldehyde to form a Schiff base, which then undergoes cyclocondensation to yield the desired heterocyclic core. The sulfonamide moiety can be introduced at various stages of the synthesis.

G cluster_0 Core Synthesis cluster_1 Heterocycle Formation cluster_2 Final Modification A Substituted Aniline C Schiff Base Formation (Condensation) A->C B Aromatic Aldehyde B->C E Cyclocondensation C->E Intermediate D Cyclizing Agent (e.g., Chloroacetyl Chloride) D->E F Sulfonylation (ArSO2Cl) E->F Azepanyl-Aniline Core G Final Azepanyl-Sulfonylaniline Derivative F->G SAR_Diagram Key Modification Sites for SAR Azepane Azepane Ring (Region A) Sulfonyl Sulfonyl Linker (Region B) ModA Modifications here affect: - Potency - Selectivity - Lipophilicity Azepane->ModA Aniline Aniline Moiety (Region C) ModB Modifications here influence: - Target binding - Conformation Sulfonyl->ModB ModC Modifications here impact: - Target selectivity - Pharmacokinetics Aniline->ModC

Caption: Key regions for SAR modification on the azepanyl-sulfonylaniline scaffold.

SAR Insights from a Study on 11β-HSD1 Inhibitors

A study on azepane sulfonamides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome, provides excellent SAR insights. [8]

  • Substitution at the 4-position of the azepane ring: This position was found to be critical for potency. Extensive SAR studies at this position led to the discovery of a compound with an IC₅₀ of 3.0 nM. [8]* Nature of the Sulfonamide: The sulfonamide linkage is crucial for interacting with the enzyme's active site.

Quantitative SAR Data

The following table summarizes SAR data from a study on phenylsulfonylamino-benzanilide inhibitors of the SLC10 carriers ASBT, NTCP, and SOAT, which share structural similarities with the topic of this guide. [9]

Compound A-Ring Substitution B-Ring Substitution C-Ring Substitution SOAT IC₅₀ (µM) ASBT IC₅₀ (µM) NTCP IC₅₀ (µM)
5 3-tetrazole - - 4.4 206.7 144.0
10 4-amide - - 14.7 94.9 40.3
14 - 5-bromo - 1.4 - -
17 - - 2,5-dichloro 0.8 - 3.9
19 - - 3-chloro (deletion of 4-Cl) 0.9 10.6 7.2
24 - - - 0.6 - -
41 - - - - 8.6 -

| 20 | - | - | - | - | - | 2.7 |

Data extracted from a study on related sulfonylamino-benzanilides, which provides valuable insights into the effects of substitutions.[9]

Key Observations:

  • Halogen substitutions on the B and C rings significantly impact potency and selectivity, particularly for the SOAT transporter. [9]* Shifting the position of dichloro substitution on the C-ring from 3,4 to 2,5 (compound 17) increased potency for SOAT and NTCP. [9]* The highest potencies were achieved for SOAT inhibition, with several compounds showing IC₅₀ values below 1 µM. [9]

Part 3: Biological Activities and Therapeutic Potential

The unique structural features of azepanyl-sulfonylaniline derivatives have led to their investigation in a wide array of therapeutic areas.

Anticancer Activity

Sulfonamide derivatives are versatile agents in cancer therapy, targeting a range of cancer-associated enzymes and pathways. [5]

  • Mechanism of Action: These compounds can act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer progression. [5]They have also been shown to inhibit carbonic anhydrases, leading to a disruption of pH regulation in cancer cells and inhibiting their growth. [5]Some styryl sulfone derivatives have demonstrated anti-proliferative activity, with one compound showing 51% tumor growth inhibition in a mouse model of human carcinoma. [10]A novel 1,2,4-triazine sulfonamide derivative was found to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways. [11]* Hedgehog Signaling Pathway Inhibition: Certain sulfonylaniline derivatives are known to inhibit the Smoothened (SMO) protein, a critical component of the Hedgehog (Hh) signaling pathway. [12]The overactivation of this pathway is implicated in the development of various cancers.

Hedgehog_Pathway cluster_on Pathway ON (Cancer) cluster_off Pathway OFF (Inhibited) Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO_active Smoothened (SMO) Active PTCH1->SMO_active Inhibition relieved SUFU_Gli SUFU-GLI Complex SMO_active->SUFU_Gli Inhibits cleavage GLI_active GLI (Active) SUFU_Gli->GLI_active Release Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes SMO_inhibited Smoothened (SMO) Inactive Inhibitor Sulfonylaniline Inhibitor Inhibitor->SMO_active Blocks Activation

Caption: Inhibition of the Hedgehog signaling pathway by sulfonylaniline derivatives. [12]

Antimicrobial and Antiviral Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Azepane-containing compounds have shown promise in this area.

  • Antibacterial Activity: Semisynthetic triterpenoids with an A-ring azepano modification have demonstrated strong antimicrobial activities against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values (≤ 0.15 μM) exceeding the efficacy of the antibiotic vancomycin. [13]Other studies have shown that novel 5(4H)-oxazolone-based sulfonamides exhibit promising antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. [14][15]* Antiviral Activity: Azepano-derivatives of natural products like betulin, uvaol, and glycyrrhetol have shown high potency against human cytomegalovirus (HCMV) with high selectivity indices, suggesting a favorable safety profile. [13]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Azepanyl-sulfonylaniline derivatives have been explored as potent anti-inflammatory agents.

  • Mechanism of Action: A series of azepane sulfonamides were identified as potent inhibitors of 11β-HSD1, an enzyme that plays a role in glucocorticoid metabolism and inflammation. [8]Other derivatives have been designed as selective COX-2 inhibitors, which are a mainstay of anti-inflammatory therapy. [16][17]Additionally, some sulfonamide hybrids have been shown to modulate the CXCR4/CXCL12 chemokine axis, which is involved in the accumulation of inflammatory cells. [18]* In Vivo Efficacy: In a mouse ear edema model, a novel CXCR4 modulator blocked inflammation by 67% and suppressed the accumulation of inflammatory cells. [18]

Other Therapeutic Applications

The versatility of this scaffold extends to other areas:

  • Antidiabetic Agents: Certain sulfonamide derivatives have shown potent inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting their potential in managing diabetes. [19]* Neurological Disorders: Substituted 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides have been designed and evaluated as potent 5-HT₆ antagonists for potential use in cognitive disorders. [20]

Part 4: Future Perspectives and Conclusion

The azepanyl-sulfonylaniline scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its inherent structural flexibility and the synthetic tractability of its derivatives have enabled the development of potent and selective modulators for a wide range of biological targets. The broad spectrum of activities, from anticancer and antimicrobial to anti-inflammatory, highlights the immense therapeutic potential of this chemical class.

Future research should focus on several key areas:

  • Target Selectivity: While broad-spectrum activity can be advantageous, enhancing selectivity for specific enzyme isoforms or receptor subtypes will be crucial for developing safer and more effective drugs.

  • Pharmacokinetic Optimization: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, as demonstrated in some studies, should be integrated early in the design process to improve the drug-like properties of new analogues. [20]3. Exploration of New Targets: The proven success of this scaffold should encourage its application in screening against novel and challenging biological targets.

References

  • Geyer, J., et al. (2021). Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. PMC. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Gurram, R., et al. (2021). Rapid synthesis of azepinoindole derivatives from tryptamine sulfonamides and bromoallyl sulfones via an acid-mediated cyclization and rearrangement. PubMed. [Link]

  • Patel, H.S., et al. (2004). Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group. ResearchGate. [Link]

  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Neelamkavil, S.F., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. PubMed. [Link]

  • Pokrovsky, A.G., et al. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PMC. [Link]

  • Charishma, S., et al. (2024). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]

  • Abdel-Aziz, A.A.-M., et al. (2016). Synthesis, biological evaluation and molecular docking studies of aromatic sulfonamide derivatives as anti-inflammatory and analgesic agents. ResearchGate. [Link]

  • NIH. (n.d.). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. NIH. [Link]

  • ResearchGate. (n.d.). Sulfonylaniline-containing drugs and their construction methods. ResearchGate. [Link]

  • Galal, H., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. [Link]

  • MDPI. (2024). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. MDPI. [Link]

  • El-Sayad, K.A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

  • van der Mey, M., et al. (1991). Structure-affinity relationships of 12-sulfonyl derivatives of 5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquino[2,1-g][1 ,6] naphthyridines at alpha-adrenoceptors. PubMed. [Link]

  • Meka, M., et al. (2003). New styryl sulfones as anticancer agents. PubMed. [Link]

  • Gomaa, H.A.M., et al. (2021). Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. PubMed. [Link]

  • Gordaliza, M., et al. (2000). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. PubMed. [Link]

  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. ResearchGate. [Link]

  • Szałabska, K., et al. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

  • MDPI. (n.d.). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. ResearchGate. [Link]

  • Taylor & Francis. (2019). Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]

  • Sahoo, U., et al. (2014). Synthesis and characterization of certain novel azetidinone derivatives as antibacterial and antifungal agents. ResearchGate. [Link]

  • Shahzadi, I., et al. (2022). Repositioning of acefylline as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from acefylline tethered 4-amino-3-mercapto-1,2,4-triazole. PLOS One. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. PMC. [Link]

Sources

Part 1: Deconstruction of Structural Motifs & Predicted Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity Profile of 5-Azepan-1-yl-2-(methylsulphonyl)aniline

Abstract: The compound 5-Azepan-1-yl-2-(methylsulphonyl)aniline has not been extensively characterized in publicly available scientific literature. This technical guide, therefore, presents a predictive biological activity profile based on a comprehensive analysis of its core structural motifs: the azepane ring, the aniline core, and the methylsulfonyl group. By examining the well-documented activities of structurally related compounds, we can construct a scientifically rigorous hypothesis regarding the potential therapeutic applications and mechanisms of action for this molecule. This document is intended for researchers, scientists, and drug development professionals to guide future experimental investigations. We predict that the primary activities of this compound will lie in the realms of kinase inhibition, with potential applications in oncology and anti-inflammatory therapies.

The structure of 5-Azepan-1-yl-2-(methylsulphonyl)aniline combines three key pharmacophoric elements. The likely biological profile is a synergy of the properties conferred by each of these motifs.

The Azepane Moiety: A Privileged Scaffold

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a "privileged structure" in medicinal chemistry, appearing in over 20 FDA-approved drugs.[1] Its significance stems from several key properties:

  • Structural Diversity and Vectoriality: The non-planar, flexible nature of the azepane ring provides a three-dimensional scaffold that can be functionalized to explore chemical space in multiple vectors. This conformational diversity is often crucial for its bioactivity.[2]

  • Broad Bioactivity: Azepane-containing compounds exhibit a vast range of pharmacological activities, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial properties.[1]

  • CNS Penetration: The azepane moiety is found in compounds targeting the central nervous system, such as inhibitors of monoamine transporters (NET, DAT, and SERT).[3]

  • Modern Therapeutic Targets: Recently, azepane derivatives have been identified as potent inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which are critical negative regulators of anti-tumor immunity.[4]

The Methylsulfonyl Aniline Core: A Kinase-Targeting Pharmacophore

The aniline ring substituted with a methylsulfonyl group is a well-established pharmacophore, particularly in the domain of enzyme inhibition.

  • Kinase Inhibition (Anti-Cancer): The structurally related 5-(ethylsulfonyl)-2-methoxyaniline is a cornerstone fragment for potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase involved in angiogenesis.[5] Compounds containing this core have demonstrated anti-tumor properties by inhibiting the formation of new blood vessels that tumors need to grow.[5] This motif is also found in inhibitors of other kinases like EGFR, PDGFR, and various cycline-dependent kinases (CDKs).[5]

  • Anti-Inflammatory Activity: The 4-(methylsulfonyl)aniline pharmacophore has been successfully incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to enhance selectivity for the cyclooxygenase-2 (COX-2) enzyme.[6] The parent compound, methylsulfonylmethane (MSM), is known to diminish the expression of inducible nitric oxide synthase (iNOS) and COX-2, key mediators of inflammation.[7]

Synergistic Hypothesis: A Predicted Mechanism of Action

We hypothesize that 5-Azepan-1-yl-2-(methylsulphonyl)aniline acts as a potent and selective enzyme inhibitor. The methylsulfonyl aniline portion likely serves as the primary binding element, forming key interactions (e.g., hydrogen bonds) within the active site of a target protein, such as the hinge region of a protein kinase. The azepane ring would then function as a secondary binding element, occupying a nearby hydrophobic or solvent-exposed pocket. This interaction would be crucial for fine-tuning the compound's potency, selectivity, and pharmacokinetic properties.

Part 2: Predicted Therapeutic Applications & Signaling Pathways

Based on the analysis of its structural motifs, we predict that 5-Azepan-1-yl-2-(methylsulphonyl)aniline will be a promising candidate for development in the following therapeutic areas.

Oncology: Anti-Angiogenesis and Immunomodulation

The strongest predicted application is in oncology. The methylsulfonyl aniline core strongly points towards activity as a VEGFR2 kinase inhibitor . By inhibiting VEGFR2, the compound would block the downstream signaling cascade responsible for endothelial cell proliferation and migration, thus preventing tumor angiogenesis.

VEGFR2_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Gene Transcription (Proliferation, Migration, Survival) PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 5-Azepan-1-yl-2- (methylsulphonyl)aniline Compound->VEGFR2 INHIBITS

Caption: Predicted inhibition of the VEGFR2 signaling pathway.

Furthermore, given the emerging role of azepanes as PTPN1/PTPN2 inhibitors , this compound could also function as an immunomodulatory agent, enhancing the body's T-cell-mediated anti-tumor response.[4]

Anti-Inflammatory Disease

The methylsulfonyl group suggests a potential role as a selective COX-2 inhibitor . This would make the compound a candidate for treating inflammatory conditions such as arthritis, with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.

Part 3: Proposed Experimental Validation Workflow

To validate the predicted biological profile, a systematic, multi-tiered experimental approach is necessary.

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Target Engagement cluster_tier2 Tier 2: Cellular Activity cluster_tier3 Tier 3: In Vivo Proof of Concept A1 Biochemical Kinase Assay (VEGFR2, PDGFR, EGFR, etc.) B1 HUVEC Proliferation Assay (Anti-Angiogenesis) A1->B1 B2 Cancer Cell Line Proliferation Panel (e.g., NCI-60) A1->B2 A2 Phosphatase Assay (PTPN1, PTPN2) A3 COX-1 / COX-2 Enzyme Assay B3 Cell-based Inflammation Assay (e.g., LPS-stimulated macrophages) A3->B3 C1 Pharmacokinetic (PK) Study in Rodents B2->C1 B3->C1 C2 Tumor Xenograft Efficacy Model C1->C2 C3 Rat Paw Edema Inflammation Model C1->C3

Caption: A tiered workflow for experimental validation.

Detailed Protocol: VEGFR2 Kinase Inhibition Assay (Biochemical)

This protocol outlines a standard procedure to determine the compound's direct inhibitory effect on VEGFR2 kinase activity.

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against recombinant human VEGFR2 kinase.

  • Materials:

    • Recombinant human VEGFR2 kinase domain.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Adenosine triphosphate (ATP), radioactively labeled [γ-³²P]ATP or fluorescent ADP-Glo™ Kinase Assay kit (Promega).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • 96-well assay plates.

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer, typically from 100 µM to 1 nM in 10-fold or 3-fold steps. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Reaction Setup: To each well of the assay plate, add:

      • 5 µL of diluted test compound.

      • 10 µL of substrate/enzyme mix (containing VEGFR2 and Poly(Glu, Tyr) substrate).

      • Pre-incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate Reaction: Add 10 µL of ATP solution (containing a mix of cold ATP and [γ-³²P]ATP) to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for VEGFR2.

    • Incubation: Incubate the plate at 30°C for 30-60 minutes.

    • Stop Reaction & Detect:

      • For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

      • For ADP-Glo™ Assay: Follow the manufacturer's protocol to deplete remaining ATP and convert the generated ADP to a luminescent signal.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Detailed Protocol: Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This protocol assesses the compound's ability to inhibit the proliferation of endothelial cells, a key process in angiogenesis.

  • Objective: To measure the anti-proliferative effect of the test compound on VEGF-stimulated HUVECs.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Endothelial Cell Growth Medium (EGM-2).

    • Basal medium for starvation (e.g., M199 with 1% FBS).

    • Recombinant human VEGF-A.

    • Test compound.

    • Cell proliferation reagent (e.g., CellTiter-Glo®, Promega; or Resazurin).

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in full growth medium and allow them to attach overnight.

    • Starvation: Replace the growth medium with low-serum basal medium and incubate for 4-6 hours to synchronize the cells.

    • Treatment: Add fresh basal medium containing serial dilutions of the test compound.

    • Stimulation: After 1 hour of pre-incubation with the compound, add VEGF (e.g., 20 ng/mL final concentration) to all wells except the unstimulated control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.

    • Data Analysis: Normalize the data to the VEGF-stimulated control wells and calculate the IC₅₀ value for the inhibition of cell proliferation.

Part 4: Predictive Structure-Activity Relationship (SAR) Data

While no data exists for the title compound, we can tabulate data from related aniline-based kinase inhibitors to provide a predictive SAR context.

Compound/FragmentR¹ (Aniline Position 5)R² (Aniline Position 2)TargetPotency (IC₅₀)Reference
A -SO₂Et-OMeVEGFR222 nM[5]
B -H-HVEGFR2>10 µM[5]
C -SO₂NEt₂-OMeVEGFR2~50 nM[5]
D -Cl-HFlt/KDRPotent (nM range)[8]
E -Me-HFlt/KDRPotent (nM range)[8]

This table summarizes data for related aniline fragments, not the full azepane-containing molecule. It illustrates the importance of the sulfonyl group at position 5 and a methoxy or similar group at position 2 for high potency against VEGFR kinases.

Conclusion

Based on a rigorous, structure-based analysis of its constituent motifs, 5-Azepan-1-yl-2-(methylsulphonyl)aniline is predicted to be a potent biological agent, primarily functioning as a kinase inhibitor. Its most promising therapeutic application appears to be in oncology, through the inhibition of angiogenesis via the VEGFR2 pathway. Secondary predicted activities include immunomodulation (via PTPN1/PTPN2 inhibition) and anti-inflammatory effects (via COX-2 inhibition). The azepane moiety is expected to be a key contributor to the compound's overall potency, selectivity, and drug-like properties. The experimental protocols and predictive data outlined in this guide provide a solid foundation for initiating a comprehensive investigation to validate this profile and explore the full therapeutic potential of this novel chemical entity.

References

A complete list of all sources cited within this document.

  • Zha, G., Rakesh, K. P., Manukumar, H. M., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 456-480.
  • (2024). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • Zha, G., Rakesh, K. P., Manukumar, H. M., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
  • (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.
  • (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates.
  • (2025). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
  • (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed.
  • (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
  • (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC.
  • (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PMC.
  • (1998). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed.
  • (n.d.). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.
  • (2025). An In-depth Technical Guide to the Structural Analogs of 2-Methyl-4-(methylsulfanyl)aniline and Their Properties. BenchChem.
  • (2025). The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview. BenchChem.
  • (2024). Aniline replacement in drug-like compounds. Cresset Group.
  • (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online.
  • (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed.
  • (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. PMC.
  • (2025). A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulf. BenchChem.

Sources

An In-Depth Technical Guide to 5-Azepan-1-yl-2-(methylsulphonyl)aniline: Molecular Weight and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which the edifice of pharmacology, toxicology, and formulation science is built. This guide provides a detailed technical overview of 5-Azepan-1-yl-2-(methylsulphonyl)aniline, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this document integrates meticulously calculated and predicted values with established, field-proven experimental protocols for their determination. This approach provides a robust framework for researchers to anticipate the behavior of this compound and to design further experimental studies.

The structure of 5-Azepan-1-yl-2-(methylsulphonyl)aniline incorporates a sulfonamide, an aniline, and a saturated seven-membered azepane ring. This unique combination of functional groups suggests a complex interplay of properties that will influence its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will systematically dissect these properties, offering both theoretical insights and practical methodologies.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

Molecular Formula: C₁₃H₂₀N₂O₂S

Molecular Weight: 268.38 g/mol

The molecular weight is a critical parameter for a multitude of calculations in experimental chemistry, including molarity-based solution preparation and stoichiometric analysis of reactions.

Chemical Structure:

Caption: 2D Chemical Structure of 5-Azepan-1-yl-2-(methylsulphonyl)aniline.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-Azepan-1-yl-2-(methylsulphonyl)aniline. These values are derived from quantitative structure-property relationship (QSPR) models and fragment-based computational methods.[1][2][3][4][5][6][7][8][9][10][11][12][13] It is crucial to note that these are theoretical estimations and should be confirmed by empirical data.

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) 130 - 150Influences solubility, dissolution rate, and formulation strategies. A crystalline solid's melting point is also an indicator of purity.
Boiling Point (°C) > 400 (decomposes)High boiling points are typical for compounds with high molecular weight and strong intermolecular forces. Decomposition before boiling is common for complex organic molecules.
Water Solubility (logS) -3.5 to -4.5Low predicted aqueous solubility suggests potential challenges with oral bioavailability. Formulation strategies to enhance solubility may be required.
pKa (acidic) 8.5 - 9.5 (Sulfonamide N-H)The sulfonamide proton is weakly acidic. Its ionization state will be pH-dependent, affecting solubility and interactions with biological targets.
pKa (basic) 3.5 - 4.5 (Aniline N)The aniline nitrogen is weakly basic. Its protonation state at physiological pH will influence its charge, solubility, and potential for ionic interactions.
logP (Octanol-Water Partition Coefficient) 2.8 - 3.8Indicates a moderate to high lipophilicity, suggesting good membrane permeability but also a potential for non-specific binding and lower aqueous solubility.

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties, rigorous experimental determination is essential. The following section outlines standard, robust protocols for characterizing the key physicochemical parameters of a novel compound like 5-Azepan-1-yl-2-(methylsulphonyl)aniline.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.[14][15][16][17]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[15][16]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as a range.

G cluster_0 Melting Point Determination Workflow A Dry and powder the sample B Pack sample into capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C D Heat at a controlled rate (1-2 °C/min) C->D E Record temperature range from first liquid to complete melting D->E

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For pharmaceutical compounds, aqueous solubility is a critical determinant of oral absorption.[3][5][6][18]

Methodology: Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.[19][20][21][22]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

  • Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any undissolved particles in the collected supernatant.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

G cluster_0 Shake-Flask Solubility Workflow A Add excess solid to buffer B Agitate at constant temperature until equilibrium (24-48h) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify solute concentration in the supernatant via HPLC C->D

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, like 5-Azepan-1-yl-2-(methylsulphonyl)aniline, determining the pKa values is crucial for predicting its ionization state at different physiological pHs.[23][24][25][26]

Methodology: Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[27][28][29][30][31][32]

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve. For molecules with multiple ionizable groups, multiple inflection points will be observed.

G cluster_0 Potentiometric pKa Determination Workflow A Dissolve compound in a suitable solvent B Titrate with standardized acid or base A->B C Record pH after each titrant addition B->C D Plot pH vs. titrant volume C->D E Determine pKa from the half-equivalence point(s) D->E

Caption: Workflow for Potentiometric pKa Determination.

logP Determination

Principle: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is defined as the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium. The logarithm of this value, logP, is widely used in drug design.[4][8][9][12][33][34]

Methodology: Shake-Flask Method

This is the traditional and most reliable method for logP determination.[22][32][34][35][36]

  • Phase Preparation: n-Octanol and water (or a pH 7.4 buffer for logD determination) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The octanol and aqueous layers are carefully separated, typically by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The logP is calculated using the formula: logP = log ( [Concentration in Octanol] / [Concentration in Water] ).

G cluster_0 Shake-Flask logP Determination Workflow A Pre-saturate octanol and water/buffer B Dissolve compound and mix phases A->B C Agitate to reach equilibrium B->C D Separate the two phases C->D E Quantify compound concentration in each phase D->E F Calculate logP E->F

Caption: Workflow for Shake-Flask logP Determination.

Conclusion

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical characteristics of 5-Azepan-1-yl-2-(methylsulphonyl)aniline. By integrating computational predictions with detailed, standard experimental protocols, this document serves as a valuable resource for researchers. The presented data and methodologies will enable a more informed approach to the investigation and development of this compound, facilitating rational decision-making in medicinal chemistry and pharmaceutical sciences. The validation of these predicted properties through the described experimental work is a critical next step in fully elucidating the potential of this molecule.

References

  • Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Predicting boiling and melting points. Organic Chemistry: How to.... [Link]

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • THEORETICAL CALCULATION OF pKb VALUES FOR ANILINES AND SULFONAMIDE DRUGS IN AQUEOUS SOLUTION. World Scientific Publishing. [Link]

  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. ChemRxiv. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. Karlsruhe Institute of Technology. [Link]

  • Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. [Link]

  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Propersea (Property Prediction). eScience Centre. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • An Improved Structure−Property Model for Predicting Melting-Point Temperatures. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • The QSAR prediction of melting point, a property of environmental relevance. PubMed. [Link]

  • experiment (1) determination of melting points. SlideShare. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • PrologP. CompuDrug. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Vdocument. [Link]

  • On-line Software. Virtual Computational Chemistry Laboratory. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • An Improved Structure−Property Model for Predicting Melting-Point Temperatures. ResearchGate. [Link]

  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Property Explorer. . [Link]

  • Development of Methods for the Determination of pKa Values. PubMed Central. [Link]

  • QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. DergiPark. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. PubMed Central. [Link]

  • logP / LogD shake-flask method. Protocols.io. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. ISAR Publisher. [Link]

  • Shake Flask Method | PDF. Scribd. [Link]

  • Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Journal of Computer-Aided Molecular Design. [Link]

  • Potentiometric Titration of an Unknown Weak Acid. University of Massachusetts. [Link]

  • Chemicalize - Instant Cheminformatics Solutions. ChemAxon. [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. PubMed. [Link]

Sources

Methodological & Application

Determining the Solubility of 5-Azepan-1-yl-2-(methylsulphonyl)aniline in DMSO and Water: An Application Note for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Solubility in Preclinical Research

In the landscape of contemporary drug discovery, the physicochemical properties of novel chemical entities (NCEs) are a critical determinant of their therapeutic potential. Among these, aqueous solubility is a paramount factor, directly influencing a compound's dissolution, absorption, and ultimately, its bioavailability.[1][2][3] Poor aqueous solubility is a major hurdle in formulation development, often leading to high doses and variable therapeutic outcomes.[2][4] Consequently, a thorough understanding of a compound's solubility profile is indispensable in the early stages of drug development to guide lead optimization and formulation strategies.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of a novel compound, 5-Azepan-1-yl-2-(methylsulphonyl)aniline, in both dimethyl sulfoxide (DMSO) and aqueous buffer. While specific solubility data for this compound is not publicly available, this document outlines the robust methodologies and underlying scientific principles to empower researchers to generate this crucial dataset. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols for both kinetic and thermodynamic solubility assays, and present a framework for accurate data interpretation.

Dimethyl sulfoxide (DMSO) is a widely utilized solvent in drug discovery for preparing high-concentration stock solutions due to its ability to dissolve a broad range of both polar and nonpolar compounds.[6] Assessing the solubility in DMSO is the foundational step for virtually all in vitro screening assays. Subsequently, determining the aqueous solubility, which mimics physiological conditions, provides a more direct indication of a compound's potential in vivo behavior.

Understanding the Compound: 5-Azepan-1-yl-2-(methylsulphonyl)aniline

While specific data for the target compound is limited, its structural motifs—an aniline core, a methylsulfonyl group, and an azepane ring—suggest a molecule with potential for diverse intermolecular interactions. The methylsulfonyl group is a strong hydrogen bond acceptor, while the aniline moiety can act as both a hydrogen bond donor and acceptor. The azepane ring adds a degree of conformational flexibility and lipophilicity. A preliminary analysis of these features suggests that the compound's solubility will be influenced by the interplay of these functional groups.

ParameterValue (Illustrative)Method
DMSO Solubility> 100 mMVisual Inspection & ¹H NMR
Aqueous Kinetic Solubility (PBS, pH 7.4)75 µMHigh-Throughput Turbidimetric Assay
Aqueous Thermodynamic Solubility (PBS, pH 7.4)50 µMShake-Flask Method with HPLC-UV Analysis

Note: The values presented in this table are for illustrative purposes to demonstrate how the final data would be presented. The protocols outlined below are designed to experimentally determine these values.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating by incorporating calibration curves, controls, and clear data analysis steps.

Protocol 1: Determination of DMSO Solubility

The objective of this protocol is to determine the maximum concentration of 5-Azepan-1-yl-2-(methylsulphonyl)aniline that can be dissolved in DMSO to form a stable, clear solution. This is crucial for the preparation of high-concentration stock solutions for downstream assays.

Materials and Equipment:

  • 5-Azepan-1-yl-2-(methylsulphonyl)aniline (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes

  • NMR spectrometer

Procedure:

  • Preparation of a High-Concentration Slurry: Accurately weigh a known amount of the compound (e.g., 10 mg) and add it to a microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of DMSO to create a high-concentration slurry (e.g., to achieve a theoretical concentration of 200 mM).

  • Dissolution: Vigorously vortex the mixture for 2-5 minutes.

  • Equilibration: Allow the solution to stand at room temperature overnight to ensure maximum dissolution.

  • Visual Inspection: Carefully observe the solution for any undissolved solid particles. If the solution is clear, the compound is soluble at that concentration.

  • Confirmation by ¹H NMR: Acquire a ¹H NMR spectrum of the solution. The presence of sharp, well-defined peaks corresponding to the compound's structure, with no significant peak broadening or loss of signal intensity compared to a more dilute sample, confirms its solubility and stability in DMSO.

Causality and Insights: Visual inspection provides a rapid qualitative assessment of solubility. However, for compounds that may form fine suspensions or amorphous precipitates, ¹H NMR offers a more definitive confirmation of true dissolution at the molecular level.

Protocol 2: High-Throughput Kinetic Solubility Assay in Aqueous Buffer

Kinetic solubility assays are rapid methods used in early drug discovery to estimate the solubility of a compound when an aqueous buffer is added to a DMSO stock solution.[7][8][9] This method mimics the conditions of many in vitro biological assays where a small volume of a DMSO stock is diluted into a larger volume of aqueous medium.[10]

Materials and Equipment:

  • 10 mM stock solution of 5-Azepan-1-yl-2-(methylsulphonyl)aniline in 100% DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Multichannel pipette

  • Plate reader capable of turbidimetric or nephelometric measurements

Procedure:

  • Preparation of Compound Dilution Series: In a 96-well plate, prepare a serial dilution of the 10 mM compound stock in DMSO.

  • Addition of Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (pH 7.4) to each well.

  • Compound Addition and Mixing: Using a multichannel pipette, transfer a small, equal volume of the DMSO dilutions to the corresponding wells of the PBS plate. Mix immediately and thoroughly. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[11]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).[7]

  • Turbidity Measurement: Measure the absorbance or light scattering of each well using a plate reader. An increase in turbidity or light scattering indicates precipitation of the compound.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank (DMSO and buffer only).

Self-Validation:

  • Positive Control: Include a compound with known low solubility (e.g., Nicardipine) to validate the assay's ability to detect precipitation.

  • Negative Control: Include a compound with known high solubility to ensure that the assay conditions do not induce non-specific precipitation.

Diagram of the Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dmso_dilution Serial Dilution in DMSO Plate stock->dmso_dilution transfer Transfer DMSO dilutions to PBS Plate dmso_dilution->transfer pbs_plate PBS (pH 7.4) Plate pbs_plate->transfer mix Thorough Mixing transfer->mix incubate Incubate (e.g., 2h at RT) mix->incubate read Measure Turbidity (Plate Reader) incubate->read analyze Determine Highest Soluble Concentration read->analyze result_soluble Soluble result_insoluble Insoluble (Precipitate)

Caption: Workflow for the high-throughput kinetic solubility assay.

Protocol 3: Shake-Flask Thermodynamic Solubility Assay in Aqueous Buffer

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility measurement.[9][12] This method involves equilibrating an excess of the solid compound with the solvent over an extended period.[8]

Materials and Equipment:

  • 5-Azepan-1-yl-2-(methylsulphonyl)aniline (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (pH 7.4). The amount should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Filtration: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Quantification by HPLC-UV:

    • Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or a mixture of mobile phase) at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the filtered aqueous sample into the HPLC system.

  • Data Analysis: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.

Self-Validation:

  • Linearity of Calibration Curve: The calibration curve should have a correlation coefficient (r²) of >0.99 to ensure accurate quantification.

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.

Diagram of the Thermodynamic vs. Kinetic Solubility Concept:

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility start_k Start: Compound in DMSO High Energy State process_k Process: Rapid addition to aqueous buffer Supersaturation start_k->process_k Fast, Non-equilibrium end_k Result: Precipitation at a certain concentration Metastable Zone process_k->end_k Fast, Non-equilibrium start_t Start: Excess solid compound Low Energy State process_t Process: Long incubation in aqueous buffer Equilibrium start_t->process_t Slow, Equilibrium end_t Result: Saturated solution True Solubility process_t->end_t Slow, Equilibrium

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for determining the solubility of 5-Azepan-1-yl-2-(methylsulphonyl)aniline in both DMSO and aqueous buffer. A comprehensive understanding of a compound's solubility is not merely a data point; it is a critical piece of the puzzle in the complex process of drug development.[3][4] The kinetic solubility data will guide the design of in vitro experiments, ensuring that the compound remains in solution at the tested concentrations. The thermodynamic solubility data will inform formulation development and provide a more accurate prediction of the compound's behavior in an in vivo setting.

For compounds exhibiting poor aqueous solubility, further studies may be warranted, such as determining the pH-solubility profile or investigating the use of formulation strategies like co-solvents, surfactants, or amorphous solid dispersions to enhance solubility. By systematically applying the principles and protocols outlined herein, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately, increase the probability of success for their novel therapeutic candidates.

References

  • Aqueous drug solubility: Significance and symbolism. (n.d.). Google AI.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]

  • Dimethyl sulfoxide. (2023, October 27). In Wikipedia. [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Tehnologii Farmaceutice. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 235-238.
  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). PMC. [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (2020). PMC. [Link]

Sources

Crystallization techniques for 5-Azepan-1-yl-2-(methylsulphonyl)aniline purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification strategies for 5-Azepan-1-yl-2-(methylsulphonyl)aniline , a critical "push-pull" intermediate often encountered in the synthesis of kinase inhibitors (analogous to structural motifs in Fostamatinib and similar therapeutics).

The molecule features a highly polarized structure: an electron-withdrawing methylsulfonyl group at the C2 position and an electron-donating azepane ring at the C5 position. This conjugation creates a strong dipole, resulting in high crystallinity but also significant sensitivity to photo-oxidation and color retention.

Key Challenges Addressed:

  • Color Rejection: Removal of azobenzene-like oxidation byproducts.

  • Regioisomer Depletion: Separation of the 4-azepan isomer.

  • Polymorph Control: Ensuring the stable thermodynamic form (Form I) over metastable kinetic forms.

Physicochemical Profiling & Solubility

Before attempting crystallization, the solubility profile must be understood. The molecule exhibits "brick dust" characteristics in non-polar solvents due to its high melting point (estimated >140°C) and strong intermolecular dipole interactions.

Table 1: Solubility Profile & Solvent Selection Guide

Solvent ClassRepresentative SolventSolubility (25°C)Solubility (Reflux)Role in Protocol
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Very HighAvoid (Yield loss, difficult drying)
Alcohols Ethanol, Isopropanol (IPA)Moderate (10-30 mg/mL)High (>80 mg/mL)Primary Solvent
Esters Ethyl Acetate (EtOAc)LowModerateCo-Solvent
Chlorinated DCM, ChloroformModerateHighExtraction only
Non-Polar Heptane, HexaneNegligibleNegligibleAnti-Solvent
Water WaterNegligibleLowAnti-Solvent

Method A: The "Polymorph-Lock" Cooling Crystallization

Recommended for: Final API grade purity (>99.5%) and polymorph consistency.

This method utilizes a controlled cooling ramp in an alcohol-based system to reject impurities into the mother liquor while growing large, filterable crystals.

Protocol Workflow
  • Dissolution: Charge crude 5-Azepan-1-yl-2-(methylsulphonyl)aniline (1.0 eq) into a reactor. Add Isopropanol (IPA) (8-10 volumes relative to weight, e.g., 10g crude = 80-100mL IPA).

  • Reflux: Heat the slurry to reflux (~82°C). Agitate at 200 RPM. Ensure complete dissolution. If undissolved solids persist after 30 mins, add IPA in 0.5 volume increments.

  • Clarification (Hot Filtration):

    • Critical Step: If the solution is dark/black, add Activated Carbon (Type C, 5 wt%) and stir for 15 mins at reflux.

    • Filter hot through a pre-heated Celite pad to remove carbon and inorganic salts.

  • Nucleation Control:

    • Cool the filtrate to 65°C (just below saturation point).

    • Seeding: Add pure seed crystals (0.5 wt%) of the desired polymorph (Form I).

    • Hold: Maintain at 65°C for 30 minutes to allow seed conditioning (prevents secondary nucleation of metastable forms).

  • Crystallization Ramp:

    • Cool from 65°C to 20°C at a rate of 0.2°C/minute . Note: Slow cooling is essential to reject the regioisomer.

  • Digestion: Stir at 20°C for 2 hours.

  • Isolation: Filter the slurry.

  • Wash: Wash the cake with 2 volumes of chilled IPA (0°C).

  • Drying: Vacuum dry at 45°C for 12 hours.

Method B: Anti-Solvent "Crash" Crystallization

Recommended for: High throughput recovery from crude reaction mixtures.

This method uses water to force the hydrophobic product out of an alcoholic solution. It is faster but carries a higher risk of occluding impurities.

Protocol Workflow
  • Dissolve crude material in Ethanol (95%) (5 volumes) at 70°C.

  • Once dissolved, slowly add Water (2 volumes) dropwise over 20 minutes while maintaining temperature at 70°C.

    • Observation: The solution should remain clear or turn slightly hazy.

  • Cool rapidly to 25°C over 30 minutes.

  • Add remaining Water (3 volumes) quickly.

  • Stir for 1 hour at 0-5°C to maximize yield.

  • Filter and wash with 1:1 Ethanol/Water.

Process Visualization

Diagram 1: Crystallization Decision Matrix

This logic tree guides the operator through impurity scenarios.

G Start Crude 5-Azepan-1-yl-2-(methylsulphonyl)aniline CheckColor Is material Dark/Black? Start->CheckColor CarbonTreat Add Activated Carbon (5%) Hot Filtration CheckColor->CarbonTreat Yes CheckSolubility Solubility Check CheckColor->CheckSolubility No CarbonTreat->CheckSolubility MethodA Method A: IPA Cooling (High Purity) CheckSolubility->MethodA Regioisomer > 0.5% MethodB Method B: EtOH/Water (High Yield) CheckSolubility->MethodB Regioisomer < 0.5%

Caption: Decision matrix for selecting the optimal purification route based on crude impurity profile.

Diagram 2: Impurity Fate Map

Understanding where impurities go during Method A.

G Crude Crude Mixture (Product + Impurities) Dissolution Dissolution in Hot IPA Crude->Dissolution Crystallization Cooling Crystallization Dissolution->Crystallization Imp_Inorg Inorganic Salts (Removed by Hot Filter) Dissolution->Imp_Inorg Hot Filter Imp_Color Oxidation Byproducts (Adsorbed on Carbon) Dissolution->Imp_Color Carbon Treat Filtration Filtration Crystallization->Filtration Product Crystalline Product (>99.5% Purity) Filtration->Product Filter Cake ML Mother Liquor Filtration->ML Filtrate Imp_Regio Regioisomers (Stay in Solution) ML->Imp_Regio Rejection

Caption: Fate mapping of key impurities during the IPA cooling crystallization process.

Troubleshooting & Optimization (The "Why" and "How")

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Symptom: Instead of crystals, oily droplets form upon cooling.

  • Cause: The temperature dropped too fast, or the solvent system is too polar (if using water). The metastable zone width (MSZW) was exceeded.

  • Fix: Re-heat to dissolution. Add 5% more IPA. Seed at a higher temperature (e.g., 70°C). Reduce cooling rate to 0.1°C/min.

Issue 2: Color Retention (Yellow/Orange Persistence)

  • Cause: Sulfonyl anilines are prone to forming azo-dimers or nitro-oxidation species which are highly colored and co-crystallize.

  • Fix: Standard carbon often fails for these specific impurities. Use Silica Gel Scavenging : Add 10 wt% Silica Gel (230-400 mesh) during the hot dissolution step and filter. The polar silica binds the oxidized impurities more effectively than carbon for sulfonyl anilines.

Issue 3: Low Yield

  • Cause: Product is too soluble in IPA.

  • Fix: Switch to Toluene/Heptane . Dissolve in minimum hot Toluene, then add Heptane as an anti-solvent. Note: Toluene solvates are common; verify drying by NMR.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Discussion on Metastable Zone Width in Anilines).

  • Rigel Pharmaceuticals. (2008). US Patent 7,429,661: Prodrugs of 2,4-pyrimidinediamine compounds and their use. (Describes synthesis and purification of sulfonyl aniline intermediates for Fostamatinib).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Mechanisms of seeding and polymorph control).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

NMR spectroscopy analysis of 5-Azepan-1-yl-2-(methylsulphonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced NMR Characterization of 5-Azepan-1-yl-2-(methylsulphonyl)aniline

Executive Summary

This application note details the structural elucidation and purity assessment of 5-Azepan-1-yl-2-(methylsulphonyl)aniline , a pharmacophore often encountered in the synthesis of CNS-active agents and kinase inhibitors. This molecule presents a unique "push-pull" electronic system, featuring a strongly electron-withdrawing methylsulfonyl group para to an electron-donating azepane ring.

This guide provides a validated protocol for 1D (


H, 

C) and 2D (COSY, HSQC, HMBC, NOESY) NMR acquisition. It addresses specific challenges such as the conformational flexibility of the seven-membered azepane ring and the solvent-dependent exchange rates of the aniline protons.

Chemical Structure & Electronic Environment

The molecule consists of a central benzene ring substituted at positions 1, 2, and 5.

  • Position 1 (

    
    ):  Electron bond donor (EDG); shields ortho/para positions.
    
  • Position 2 (

    
    ):  Strong electron-withdrawing group (EWG); deshields adjacent protons (H-3).
    
  • Position 5 (Azepan-1-yl): A seven-membered saturated nitrogen heterocycle. The nitrogen lone pair donates electron density into the ring, shielding H-4 and H-6.

Figure 1: Structural Connectivity & NOE Correlations

G cluster_aromatic Aromatic Core cluster_substituents C1 C1-NH2 C2 C2-SO2Me C1->C2 NH2 NH2 (Exchangeable) C1->NH2 C3 H-3 C2->C3 SO2Me SO2-CH3 (Singlet) C2->SO2Me C4 H-4 C3->C4 C5 C5-N(Azepane) C4->C5 C6 H-6 C5->C6 Azepane_alpha Azepane α-CH2 (Deshielded) C5->Azepane_alpha C6->C1 SO2Me->C3 Regio Check Azepane_alpha->C4 NOE Azepane_alpha->C6 NOE NH2->C6 NOE

Caption: Structural connectivity showing critical NOE correlations (Green Dashed Arrows) required to confirm regiochemistry of the substituents.

Sample Preparation Protocol

Objective: To prepare a sample that minimizes signal broadening from the azepane ring inversion and prevents rapid exchange of the aniline protons.

Reagents:

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
    • Why DMSO-d

      
      ? Chloroform-d (
      
      
      
      ) often allows rapid exchange of aniline protons, broadening them into the baseline. DMSO forms hydrogen bonds with the
      
      
      , slowing exchange and sharpening the signal into a distinct singlet (integrating to 2H). It also solubilizes the polar sulfone moiety effectively.
  • Tube: 5mm High-Precision NMR Tube (e.g., Wilmad 507-PP or equivalent).

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5.0 – 10.0 mg of the analyte into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d

    
    . Vortex gently until the solution is visually clear.
    
    • Note: If the solution appears cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange.

  • Filtration (Optional): If particulates persist, filter through a small plug of glass wool directly into the NMR tube.

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition.

Acquisition & Processing Workflow

Figure 2: Experimental Workflow

Workflow cluster_1D 1D Experiments cluster_2D 2D Characterization Start Sample in DMSO-d6 LockShim Lock (2H) & Shim (Gradient) Start->LockShim Proton 1H NMR (zg30) 16 Scans, D1=2s LockShim->Proton Carbon 13C NMR (zgpg30) 1024 Scans Proton->Carbon COSY COSY (H-H Coupling) Carbon->COSY HSQC HSQC (C-H Direct) COSY->HSQC HMBC HMBC (Long Range) HSQC->HMBC NOESY NOESY (Spatial/Regio) HMBC->NOESY Process Processing: LB=0.3Hz, Phase, Baseline NOESY->Process Analysis Data Analysis & Reporting Process->Analysis

Caption: Validated acquisition workflow ensuring comprehensive structural data collection.

Data Analysis: Expected Chemical Shifts

The following table summarizes the expected chemical shifts in DMSO-d


 at 400 MHz. These values are derived from substituent additivity rules and standard heterocyclic data [1, 2].
Table 1: H NMR Assignment (DMSO-d )
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-3 Aromatic7.50 – 7.65Doublet (d)1H

Ortho to EWG (

); most deshielded aromatic.
H-4 Aromatic6.20 – 6.40dd1H

Ortho to EDG (Azepane); shielded.
H-6 Aromatic5.90 – 6.10Doublet (d)1H

Ortho to two EDGs (

, Azepane); most shielded.

Amine5.80 – 6.20Broad Singlet2H-Exchangeable; shift varies with conc./temp.
Azepane-


3.40 – 3.60Broad Multiplet4H-Deshielded by Nitrogen.

Sulfone3.05 – 3.15Singlet (s)3H-Characteristic methyl sulfone singlet.
Azepane-

Ring

1.40 – 1.80Multiplets8H-Overlapping aliphatic envelope.
Table 2: Key 2D Correlations
ExperimentCorrelation of InterestStructural Conclusion
COSY H-3

H-4
Confirms ortho relationship (Position 3 and 4).
HMBC


C-2 (Aromatic)
Links the methyl sulfone to the specific aromatic carbon.
HMBC


C-1, C-2, C-6
Confirms aniline nitrogen placement relative to sulfone.
NOESY


H-3
Critical: Proves the sulfone is adjacent to H-3 (regiochemistry).
NOESY Azepane-


H-4, H-6
Confirms azepane is at position 5, flanked by H-4 and H-6.

Troubleshooting & Critical Considerations

Azepane Ring Conformational Broadening

The seven-membered azepane ring undergoes ring inversion (chair-twist-boat interconversion). At room temperature (298 K), this exchange may be intermediate on the NMR timescale, causing the


-protons (3.5 ppm) to appear broad or featureless.
  • Solution: If precise coupling constants for the azepane ring are required, perform a Variable Temperature (VT) experiment . Heating to 320-330 K will sharpen the signals (fast exchange limit).

Water Suppression

DMSO-d


 is hygroscopic. The water peak typically appears around 3.33 ppm.
  • Conflict: This overlaps dangerously close to the Azepane

    
    -protons (~3.5 ppm) and the 
    
    
    
    (~3.1 ppm).
  • Protocol: Use a dry solvent ampoule. If overlap occurs, process the spectrum using "Linear Prediction" (LP) on the FID to minimize the water tail, or run the sample in Acetone-d

    
     (Water at 2.8 ppm) if solubility permits.
    
Determining Regioisomerism

In the synthesis of this molecule, it is possible to accidentally produce the isomer where the sulfone and amine positions are swapped or the azepane is at a different position.

  • Validation: The NOESY experiment is the self-validating step. You must observe a cross-peak between the methyl sulfone singlet and the most deshielded aromatic proton (H-3). If this NOE is absent, the regiochemistry is incorrect [3].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for substituent additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source on NOESY and HMBC interpretation). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (For solvent residual peak verification). [Link]

Sources

Application Note: Formulation Strategies for 5-Azepan-1-yl-2-(methylsulphonyl)aniline In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for the formulation of 5-Azepan-1-yl-2-(methylsulphonyl)aniline , a specific chemical entity likely utilized as a 5-HT6 receptor antagonist or a building block in CNS drug discovery.

Given the structural properties (lipophilic amine, sulfonyl group), this guide applies First Principles of Formulation for Class II (Low Solubility/High Permeability) basic drugs, utilizing protocols validated for structurally similar 5-HT6 antagonists like SB-271046 .

Compound Profile & Pre-Formulation Assessment

Before formulation, the physicochemical properties of 5-Azepan-1-yl-2-(methylsulphonyl)aniline must be understood to select the correct vehicle.[1] This molecule contains a basic azepane ring and a polar sulfonyl group on an aniline core.

PropertyValue (Estimated)Implication for Formulation
Molecular Weight ~268.38 g/mol Small molecule; good permeability expected.[1]
pKa (Base) ~10.5 (Azepane N)Highly basic. Will ionize (dissolve) in acidic media (pH < 4).
pKa (Weak Base) ~2-3 (Aniline N)Negligible contribution to solubility at physiological pH.[1]
LogP ~2.1 – 2.5Moderately lipophilic. Poor water solubility at neutral pH.
Physical State Solid / PowderLikely crystalline; requires particle size reduction for suspensions.
Stability Oxidative riskAniline amine is susceptible to oxidation; store protected from light.

Formulation Logic & Decision Tree

The choice of vehicle depends strictly on the route of administration. Oral dosing (PO) allows for suspensions, which are preferred for high-dose toxicity or efficacy studies.[1] Intraperitoneal (IP) or Intravenous (IV) routes require a clear solution to prevent local irritation or embolism.

FormulationLogic Start Start: 5-Azepan-1-yl-2-(methylsulphonyl)aniline Route Select Route of Administration Start->Route PO Oral (PO) Route->PO Parenteral Parenteral (IP / SC / IV) Route->Parenteral Suspension Protocol A: Suspension (1% MC + 0.2% Tween 80) PO->Suspension Preferred for Chronic Dosing Solution Is the compound a Salt (HCl)? Parenteral->Solution SaltYes Yes: Dissolve in Saline/Buffer Solution->SaltYes High Solubility SaltNo No (Free Base) Solution->SaltNo Low Solubility Complex Protocol B: Complexation (20% HP-β-CD in Saline) SaltNo->Complex Preferred (Low Irritation) Acidify Alternative: Acidification (Tartaric Acid/Saline) SaltNo->Acidify Backup

Figure 1: Decision matrix for vehicle selection based on administration route and salt form.

Protocol A: Oral Suspension (Standard)

Target Concentration: 1 – 30 mg/mL Vehicle: 1% Methylcellulose (MC) (400 cP) + 0.2% Tween 80 in Water. Rationale: Methylcellulose acts as a suspending agent to prevent sedimentation, while Tween 80 (polysorbate) acts as a wetting agent to lower surface tension, ensuring the lipophilic powder disperses rather than clumping on the surface.

Reagents
  • Methylcellulose (Sigma M0262 or equivalent, 400 cP viscosity).

  • Tween 80 (Polysorbate 80).[2]

  • Sterile Water for Injection (SWFI).

Step-by-Step Procedure
  • Vehicle Preparation (Bulk):

    • Heat 50% of the required volume of SWFI to ~80°C.

    • Slowly add Methylcellulose powder (1g per 100mL final volume) while stirring magnetically to disperse clumps.

    • Add the remaining 50% of SWFI (cold) to the hot mixture. This "thermal shock" helps hydrate the polymer.

    • Stir at 4°C overnight until a clear, viscous solution forms.

    • Add Tween 80 (0.2% v/v) and mix gently. Shelf life: 1 month at 4°C.

  • Compound Formulation:

    • Weigh: Accurately weigh the required amount of 5-Azepan-1-yl-2-(methylsulphonyl)aniline into a glass vial.

    • Levigation (Critical): Add a small volume of the vehicle (or pure Tween 80) to the powder. Use a pestle or spatula to grind the powder into a smooth paste. Failure to do this will result in "chunks" that cause dosing variability.

    • Dilution: Gradually add the remaining vehicle while vortexing.

    • Homogenization: Sonicate for 10–20 minutes in a water bath sonicator until a uniform, cloudy suspension is achieved.

    • QC: Invert vial. Ensure no powder remains stuck to the bottom.

Protocol B: Parenteral Solution (IP/SC)

Target Concentration: 1 – 10 mg/mL Vehicle: 20% (w/v) 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline.[1] Rationale: The azepane and benzene rings render the free base insoluble in saline. HP-β-CD forms an inclusion complex, encapsulating the lipophilic drug core while presenting a hydrophilic exterior.[1] This avoids the use of high % DMSO, which can cause nociception (pain) and confound behavioral data in CNS studies.

Reagents
  • 2-Hydroxypropyl-β-Cyclodextrin (Sigma H107 or equivalent).[1]

  • 0.9% Saline.

  • 1N HCl (for pH adjustment if necessary).

Step-by-Step Procedure
  • Vehicle Preparation:

    • Dissolve 20g of HP-β-CD in 100mL of 0.9% Saline. Filter sterilize (0.22 µm).

  • Compound Solubilization:

    • Weigh: Place compound in a clear glass vial.

    • Add Vehicle: Add the 20% HP-β-CD solution.[1]

    • Sonication: Sonicate at ambient temperature for 20–30 minutes. The solution should turn clear.

    • Troubleshooting (If cloudy):

      • If the compound does not dissolve, the pH may be too neutral for this specific base.

      • Adjustment: Add 1N HCl dropwise while vortexing. The basic azepane nitrogen will protonate, significantly increasing solubility.

      • Target pH: 4.5 – 6.0. (Avoid pH < 3 for IP injection to prevent peritonitis).

  • Filtration:

    • Pass the final solution through a 0.22 µm PVDF syringe filter to ensure sterility and remove any undissolved micro-particulates.

Workflow Step1 Weigh Compound Step2 Add 20% HP-β-CD Step1->Step2 Step3 Sonicate (20 min) Step2->Step3 Check Visual Check: Clear? Step3->Check Acid Add 1N HCl (Dropwise) Check->Acid No (Cloudy) Filter Filter (0.22µm) Check->Filter Yes Acid->Step3 Re-Sonicate Dose Ready for IP/SC Filter->Dose

Figure 2: Workflow for preparing a clear solution using Cyclodextrin and pH adjustment.

Quality Control & Stability

  • Visual Inspection: Suspensions must be re-suspended easily upon shaking. Solutions must remain clear for at least 24 hours.

  • pH Check: For IP formulations, ensure pH is > 4.5.

  • Storage: Prepare fresh daily (QD) is recommended for NCEs (New Chemical Entities) to avoid stability risks (oxidation of the aniline). If storage is necessary, freeze aliquots at -20°C.

References

  • Hirst, W. D., et al. (2000). Characterisation of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist.[1][3] British Journal of Pharmacology.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Upton, N., et al. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease.[1][4][5] Neurotherapeutics.

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling in the Synthesis of 5-Azepan-1-yl-2-(methylsulphonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to identifying and controlling impurities in the synthesis of 5-Azepan-1-yl-2-(methylsulphonyl)aniline, a key intermediate in pharmaceutical development.

Welcome to the technical support center for the synthesis of 5-Azepan-1-yl-2-(methylsulphonyl)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of impurity identification and control during the manufacturing of this important pharmaceutical building block. Adhering to stringent purity requirements is not just a regulatory mandate but a cornerstone of drug safety and efficacy.[1][2] This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in established analytical and synthetic chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of impurities I should anticipate in the synthesis of 5-Azepan-1-yl-2-(methylsulphonyl)aniline?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate are broadly classified by the International Council for Harmonisation (ICH) guidelines.[3][4] For this specific molecule, you should focus on three main categories:

  • Organic Impurities: These are the most common and structurally similar to the final product. They can be starting materials, intermediates, by-products from side reactions, or degradation products.[3][4]

  • Inorganic Impurities: These are derived from the manufacturing process and include reagents, ligands, catalysts (e.g., palladium), inorganic salts, and heavy metals.[4]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[3]

Q2: My HPLC analysis shows a significant peak with a mass of [M-16]. What is this likely impurity and where does it come from?

A2: A peak corresponding to a mass 16 daltons lower than your target molecule, 5-Azepan-1-yl-2-(methylsulphonyl)aniline, strongly suggests the presence of the corresponding sulfoxide intermediate : 5-Azepan-1-yl-2-(methylsulfinyl)aniline.

This impurity arises from the incomplete oxidation of a thioether precursor to the final sulfone. The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. If the reaction conditions (e.g., oxidant stoichiometry, temperature, or reaction time) are insufficient, this intermediate can remain in the final product.[5]

Q3: My final product has a distinct yellow or brown discoloration. What is the chemical basis for this, and how can I prevent it?

A3: The discoloration is most likely due to the oxidation of the aniline functional group. Anilines, particularly electron-rich ones, are susceptible to air oxidation, which forms highly colored, complex polymeric impurities.[6] This can be exacerbated by:

  • Exposure to air and light during work-up, purification, or storage.

  • Presence of trace metal catalysts which can promote oxidation.

  • Harsh reaction conditions (e.g., high temperatures).

Prevention Strategies:

  • Conduct reaction work-ups and purifications under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use antioxidants or chelating agents in small quantities if compatible with your process.

  • Store the final compound in amber vials, under an inert atmosphere, and at reduced temperatures.

Q4: I am observing an impurity with the same mass as my product but a different retention time in my HPLC. What could this be?

A4: An impurity with an identical mass suggests the presence of a positional isomer . This type of impurity is typically introduced from the starting materials or formed during a non-regioselective step in the synthesis. For example, during the initial substitution reaction on the aniline ring, the azepane or methylsulfonyl group could be introduced at an incorrect position (e.g., position 4 or 6 instead of 5 for the azepane). A thorough characterization of your starting materials is critical to rule out isomeric impurities from the source.

Q5: How do I detect and control residual solvents in my final product?

A5: Residual solvents are best identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) , often with headspace analysis.[3][7] This technique is ideal for volatile organic compounds. Control is achieved through rigorous purification, typically involving:

  • Drying the product under high vacuum.

  • Recrystallization from an appropriate solvent system.

  • Trituration or slurry washes with a solvent in which the product is insoluble but the residual solvents are miscible.

Regulatory agencies classify solvents based on their toxicity, and strict limits are enforced.[3]

Troubleshooting Guides

This section provides a systematic approach to resolving common impurity-related issues encountered during synthesis.

Problem 1: High Levels of Unreacted Starting Materials in Crude Product
Potential CauseRecommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress closely using TLC or HPLC. Extend the reaction time or incrementally increase the temperature until starting material consumption is complete. Be cautious, as higher temperatures can also promote side reactions.[8]
Poor Reagent Quality or Stoichiometry Verify the purity of all reagents, especially moisture-sensitive ones like sulfonyl chlorides.[8] Ensure accurate stoichiometry; an excess of one reagent may be required to drive the reaction to completion.
Catalyst Deactivation If using a catalyst (e.g., in a reduction or coupling step), ensure it is fresh and active. Impurities in the reaction mixture can sometimes poison the catalyst.
Inadequate Mixing in a Heterogeneous Reaction Increase the stirring rate to improve mass transfer between phases. Consider using a phase-transfer catalyst if appropriate for the reaction.
Problem 2: Persistent Presence of the Sulfoxide Intermediate
Potential CauseRecommended Solution
Insufficient Oxidizing Agent Ensure at least two equivalents of the oxidizing agent (e.g., m-CPBA, H₂O₂) are used for the sulfide to sulfone conversion. A slight excess may be necessary.
Low Reaction Temperature The second oxidation (sulfoxide to sulfone) often requires more forcing conditions than the first (sulfide to sulfoxide). A modest increase in temperature may be required after the initial oxidation is complete.
Non-Optimal Choice of Oxidant Some oxidizing agents are more effective than others for this transformation. Reagents like urea-hydrogen peroxide or potassium permanganate can be more robust.[5]
Problem 3: Formation of Di-sulfonated or Di-aminated By-products
Potential CauseRecommended Solution
Incorrect Stoichiometry Using a large excess of the sulfonylating or aminating agent can lead to multiple substitutions. Carefully control the molar ratios of your reactants.[8]
High Reaction Temperature Elevated temperatures can provide the activation energy for less favorable secondary reactions. Maintain a controlled, low temperature (e.g., 0 °C) during the addition of highly reactive reagents.[8]
Insufficient Base in Sulfonylation The reaction of an aniline with a sulfonyl chloride generates HCl. Without a sufficient amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to act as a scavenger, the aniline can become protonated, altering its reactivity and potentially leading to side reactions.[8]

Analytical Workflows and Protocols

Accurate identification of impurities requires a multi-pronged analytical approach.[7][9]

Visualizing the Synthetic and Impurity Landscape

The following diagram illustrates a plausible synthetic route and highlights the stages where key impurities may be introduced.

G cluster_0 Synthesis Pathway Start_Thio 2-(Methylthio)-5-nitroaniline Azepane_Step Nucleophilic Substitution with Azepane Start_Thio->Azepane_Step Intermediate_1 5-Azepan-1-yl-2-(methylthio)aniline Azepane_Step->Intermediate_1 Unreacted_Start Unreacted_Start Azepane_Step->Unreacted_Start Oxidation_Step Oxidation Intermediate_1->Oxidation_Step 2. Oxidation Sulfoxide_Impurity Sulfoxide Impurity (M-16) Oxidation_Step->Sulfoxide_Impurity Incomplete Oxidation Final_Product 5-Azepan-1-yl-2-(methylsulphonyl)aniline Oxidation_Step->Final_Product Degradation Oxidative Degradation (Colored Impurities) Final_Product->Degradation Reduction_Step Nitro Group Reduction Reduction_Step->Final_Product Intermediate_2 5-Azepan-1-yl-2-(methylsulphonyl)nitrobenzene Intermediate_2->Reduction_Step 3. Reduction Start_Sulfone 2-(Methylsulfonyl)-5-nitroaniline Azepane_Step_Alt Nucleophilic Substitution with Azepane Start_Sulfone->Azepane_Step_Alt 2. Amination Oxidation_Step_Alt Oxidation

Caption: Plausible synthetic pathways and key impurity formation points.

Logical Troubleshooting Workflow

When an unknown impurity is detected, a structured analytical approach is essential for efficient identification.

G Start Unknown Peak Detected in HPLC LCMS 1. Run LC-MS Analysis Start->LCMS Mass_Data Obtain Mass (m/z) of Impurity LCMS->Mass_Data Compare_Mass Compare Mass to Known Intermediates/By-products Mass_Data->Compare_Mass Known_Impurity Hypothesis: Known Impurity (e.g., Sulfoxide, Starting Material) Compare_Mass->Known_Impurity Match Found Unknown_Impurity Hypothesis: Unknown Structure Compare_Mass->Unknown_Impurity No Match Spike_Study 2. Confirm by Spiking with Reference Standard Known_Impurity->Spike_Study Isolate 3. Isolate Impurity via Preparative HPLC/SFC Unknown_Impurity->Isolate Final_ID Structure Confirmed Spike_Study->Final_ID Confirmation NMR 4. Structural Elucidation by NMR (1H, 13C, etc.) Isolate->NMR NMR->Final_ID

Caption: Systematic workflow for the identification of unknown impurities.

Experimental Protocols

1. HPLC Method for Impurity Profiling

  • Objective: To separate the main component from process-related impurities and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Rationale: A gradient method is crucial for separating impurities with a wide range of polarities. The dual wavelength detection helps to identify impurities that may have different chromophores than the parent compound.[9][10]

2. LC-MS for Mass Identification

  • Objective: To determine the molecular weight of unknown peaks observed in the HPLC analysis.

  • Method: Use the same HPLC method as above, but divert the flow post-UV detector to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for aniline derivatives.

  • Analysis: Extract ion chromatograms for the expected masses of potential impurities (e.g., starting materials, sulfoxide) and analyze the mass spectra of unknown peaks to obtain their molecular weight.[9]

3. NMR for Structural Elucidation

  • Objective: To definitively determine the structure of an isolated, unknown impurity.

  • Procedure: Isolate a sufficient quantity (>1 mg) of the impurity using preparative HPLC. Dissolve the dried fraction in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.

  • Rationale: NMR spectroscopy provides unambiguous information about the chemical structure, connectivity, and stereochemistry of a molecule, making it the gold standard for structural elucidation.[1][3]

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
  • IJPPR. (2019). Impurities Characterization in Pharmaceuticals: A Review.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025).
  • CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. (2017).
  • Chemistry Steps. (2024). Reactions of Aniline.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • Benchchem. (2025). Technical Support Center: Methanesulfonylation of Anilines.

Sources

Stability of 5-Azepan-1-yl-2-(methylsulphonyl)aniline under distinct pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 5-Azepan-1-yl-2-(methylsulphonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound, with a specific focus on its stability under varying pH conditions. Here, we synthesize established principles of medicinal chemistry with practical, field-tested advice to ensure the integrity of your experimental outcomes.

Introduction: Understanding the Molecule

5-Azepan-1-yl-2-(methylsulphonyl)aniline is a compound of interest in pharmaceutical research, featuring a sulfonamide group, an aniline moiety, and an azepane ring. The interplay of these functional groups dictates its chemical behavior, particularly its susceptibility to degradation under different pH conditions. This guide provides a framework for anticipating and troubleshooting stability issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Azepan-1-yl-2-(methylsulphonyl)aniline?

A1: The primary stability concern for this molecule is its susceptibility to hydrolysis, particularly of the sulfonamide bond.[1][2][3] The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.[4][5][6] Additionally, the aniline functional group can be prone to oxidation.

Q2: At which pH is 5-Azepan-1-yl-2-(methylsulphonyl)aniline expected to be most and least stable?

A2: Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions and are more prone to degradation in acidic environments.[4] Therefore, it is anticipated that 5-Azepan-1-yl-2-(methylsulphonyl)aniline will be least stable in acidic solutions (pH 1-3) and most stable at neutral to slightly alkaline pH (pH 7-9).[2][3] However, extreme alkaline conditions could also promote hydrolysis, albeit potentially through a different mechanism.[7][8]

Q3: What are the likely degradation products of 5-Azepan-1-yl-2-(methylsulphonyl)aniline under acidic conditions?

A3: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the sulfonamide bond. This would likely yield 4-amino-3-(azepan-1-yl)benzenesulfonic acid and methylamine. The aniline moiety may also undergo further reactions depending on the specific acidic conditions and presence of oxidizing agents.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of 5-Azepan-1-yl-2-(methylsulphonyl)aniline.[9][10][11] This method should be capable of separating the parent compound from its potential degradation products. UV detection is typically suitable for this class of compounds.

Q5: I am observing unexpected peaks in my chromatogram after storing my sample in an acidic buffer. What could be the cause?

A5: The appearance of new peaks strongly suggests degradation of your compound. These peaks likely correspond to the hydrolysis products of the sulfonamide bond. To confirm this, you can perform a forced degradation study by intentionally exposing your compound to harsh acidic conditions and monitoring the formation of these new peaks over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak area in acidic solution (pH < 4) Acid-catalyzed hydrolysis of the sulfonamide bond.- Increase the pH of the solution to neutral or slightly alkaline if experimentally permissible.- If low pH is required, prepare solutions fresh and use them immediately.- Store stock solutions in a neutral or slightly alkaline buffer at low temperatures.
Appearance of multiple, poorly resolved peaks over time Complex degradation pathways or secondary degradation of initial products.- Optimize the HPLC method to improve the resolution of degradation products.- Employ a gradient elution method.- Consider using a different stationary phase or mobile phase modifiers.- Use LC-MS to identify the masses of the degradation products to aid in their identification.
Discoloration of the sample solution (e.g., turning yellow or brown) Oxidation of the aniline moiety.- Degas solvents to remove dissolved oxygen.- Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation, if compatible with your experimental design.- Protect the sample from light.
Inconsistent results between experimental replicates pH drift of the buffer, or ongoing degradation during analysis.- Ensure the buffer has sufficient capacity to maintain the target pH.- Use an autosampler with temperature control to minimize degradation in the sample queue.- Shorten the HPLC run time if possible.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to determine the stability of 5-Azepan-1-yl-2-(methylsulphonyl)aniline across a range of pH values.[12][13][14]

Materials:

  • 5-Azepan-1-yl-2-(methylsulphonyl)aniline

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer (pH 7.0)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-Azepan-1-yl-2-(methylsulphonyl)aniline (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Sample Preparation:

    • Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Neutral Condition: Dilute the stock solution with pH 7.0 phosphate buffer to a final concentration of 100 µg/mL.

    • Alkaline Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Incubation: Incubate the prepared samples at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Neutralization (for acidic and alkaline samples): Before HPLC analysis, neutralize the acidic and alkaline samples to prevent damage to the HPLC column.

  • HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point for each pH condition.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate the parent compound from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the parent compound (likely around 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

  • Inject a mixture of the stressed samples (from Protocol 1) to ensure the separation of the parent peak from all degradation product peaks.

  • Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[15]

Data Presentation

Table 1: Hypothetical Stability Data for 5-Azepan-1-yl-2-(methylsulphonyl)aniline at 40°C

Time (hours)% Remaining (pH 2.0)% Remaining (pH 7.0)% Remaining (pH 10.0)
0100.0100.0100.0
285.299.598.7
472.199.197.5
851.598.295.3
2415.895.090.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

G cluster_workflow Experimental Workflow for pH Stability Assessment prep_stock Prepare Stock Solution (1 mg/mL in MeCN) prep_acid Dilute in 0.1 M HCl (pH ~1-2) prep_stock->prep_acid prep_neutral Dilute in pH 7 Buffer prep_stock->prep_neutral prep_alkaline Dilute in 0.1 M NaOH (pH ~12-13) prep_stock->prep_alkaline incubate Incubate Samples at 40°C prep_acid->incubate prep_neutral->incubate prep_alkaline->incubate sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling neutralize Neutralize Acidic/Alkaline Samples sampling->neutralize hplc Analyze via Stability-Indicating HPLC Method neutralize->hplc data_analysis Calculate % Degradation hplc->data_analysis

Caption: Workflow for pH Stability Assessment.

G cluster_degradation Hypothesized Acid-Catalyzed Hydrolysis Pathway parent 5-Azepan-1-yl-2-(methylsulphonyl)aniline C₁₄H₂₂N₂O₂S products products parent->products H₃O⁺ (Hydrolysis)

Caption: Hypothesized Acid-Catalyzed Hydrolysis.

References

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography.Journal of Pharmaceutical Sciences.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.Benchchem.
  • Factors Affecting Drug Stability: pH.StabilityStudies.in.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation Studies for Biopharmaceuticals.Pharmaceutical Technology.
  • Force Degradation for Pharmaceuticals: A Review.IJSDR.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.PMC.
  • pH for Stability Testing and Analysis.Hudson Robotics.
  • Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability.BOQU Instrument.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.PMC.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Reactivity and Mechanism in the Hydrolysis of β-Sultams.
  • Effect of pH on stability of drugs, importance of pH on stability of drugs.Slideshare.
  • Hydrolysis of sulphonamides in aqueous solutions.
  • Hydrolysis of sulphonamides in aqueous solutions.PubMed.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.PMC.
  • Pharma Stability: Troubleshooting & pitfalls.Pharma Stability.
  • (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil.
  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.Biophysical Reviews.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.Trends in Sciences.
  • Degradation of sulfanilamide in aqueous solution by ionizing radi

Sources

Validation & Comparative

Verifying batch-to-batch consistency of 5-Azepan-1-yl-2-(methylsulphonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Verifying Batch-to-Batch Consistency of 5-Azepan-1-yl-2-(methylsulphonyl)aniline

Introduction: The Imperative of Consistency in API Manufacturing

In the realm of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's safety and efficacy. Ensuring the unwavering consistency of an API from one production batch to the next is not merely a quality control checkbox; it is a fundamental requirement for predictable clinical outcomes and regulatory compliance.[1][2][3] Batch-to-batch variability, even when individual batches meet their nominal specifications, can introduce unforeseen challenges in downstream formulation, stability, and ultimately, patient safety.[1] This guide, from the perspective of a Senior Application Scientist, provides a comprehensive framework for establishing and verifying the batch-to-batch consistency of the API, 5-Azepan-1-yl-2-(methylsulphonyl)aniline.

This document will delve into the critical quality attributes (CQAs) of this specific molecule, outline a multi-pronged analytical strategy to monitor these attributes, and provide detailed, field-tested protocols. We will also compare the analytical profile of this API with a structurally related alternative to highlight the nuances of impurity profiling. Our approach is grounded in the principles of Good Manufacturing Practice (GMP) as detailed in the ICH Q7 guidelines, which emphasize that robust quality systems are essential for producing APIs that consistently meet their quality and purity specifications.[4][5][6][7]

Defining the Analytical Challenge: 5-Azepan-1-yl-2-(methylsulphonyl)aniline

5-Azepan-1-yl-2-(methylsulphonyl)aniline is a polyfunctional molecule featuring a primary aniline amine, a methylsulphonyl group, and a saturated seven-membered azepane ring. Each of these moieties presents distinct chemical properties that must be controlled during synthesis and monitored in the final API. Potential sources of batch-to-batch variability include:

  • Process-Related Impurities: Incomplete reactions or side reactions during synthesis can lead to a variety of structurally similar impurities.

  • Residual Solvents: Solvents used during synthesis and purification steps may be carried over into the final product.

  • Polymorphism: The crystalline structure of the API can vary between batches, affecting solubility, stability, and bioavailability.

  • Degradation Products: The aniline functionality, in particular, can be susceptible to oxidation, leading to colored degradants.

A robust batch consistency program must therefore employ a suite of orthogonal analytical techniques capable of identifying and quantifying these potential variations with high sensitivity and specificity.

The Analytical Arsenal: A Multi-Detector Approach to Quality

No single analytical technique can provide a complete picture of an API's quality. A self-validating system relies on the synergy of multiple, orthogonal methods. For 5-Azepan-1-yl-2-(methylsulphonyl)aniline, we advocate for a four-pillar analytical strategy.

cluster_0 Batch Consistency Verification Workflow Start API Batch Sample HPLC HPLC-UV (Purity & Impurities) Start->HPLC GCMS Headspace GC-MS (Residual Solvents) Start->GCMS NMR NMR Spectroscopy (Identity & Structure) Start->NMR DSC DSC (Thermal Properties) Start->DSC Data Data Review & Comparison to Reference HPLC->Data GCMS->Data NMR->Data DSC->Data Release Batch Release/ Investigation Data->Release

Caption: Integrated workflow for API batch consistency verification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis for non-volatile organic molecules like sulfonamides.[8][9] A validated, stability-indicating reversed-phase HPLC method provides quantitative data on the main component (assay) and detects process-related impurities and degradation products.

Causality Behind the Method: We choose a reversed-phase C18 column because it effectively separates moderately polar compounds based on their hydrophobicity. The aniline, sulfone, and azepane groups provide a balance of polarity suitable for this separation mode. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable run time. UV detection is selected based on the chromophoric nature of the aniline and aromatic portions of the molecule.

cluster_1 HPLC Experimental Workflow Prep Sample & Standard Preparation Inject Injection into HPLC-UV System Prep->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Peak Integration & Quantification Detect->Analyze

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.